molecular formula C21H30O2 B1668259 Cannabichromene CAS No. 20675-51-8

Cannabichromene

Numéro de catalogue B1668259
Numéro CAS: 20675-51-8
Poids moléculaire: 314.5 g/mol
Clé InChI: UVOLYTDXHDXWJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cannabichromene (CBC) is also known as cannabichrome, cannanbichromene, pentylcannabichromene, or cannabinochromene . It exhibits anti-inflammatory properties in vitro, which may contribute to cannabis analgesic effects . It is a phytocannabinoid, one of the hundreds of cannabinoids found in the Cannabis plant .


Molecular Structure Analysis

The molecular formula of CBC is C21H30O2 . Its molecular structure resembles that of other natural cannabinoids, including tetrahydrocannabinol (THC), tetrahydrocannabivarin (THCV), cannabidiol (CBD), and cannabinol (CBN) .


Chemical Reactions Analysis

CBC is known to interfere with the ability of the TRPV1 and TRPA1 receptors to break down endocannabinoids . This interference can lead to an increase in the levels of endocannabinoids in the body .


Physical And Chemical Properties Analysis

CBC has a molecular formula of C21H30O2 and a molecular weight of 314.5 g/mol . It is an oil at room temperature .

Applications De Recherche Scientifique

1. Anti-Inflammatory Applications

  • Summary of Application: CBC has been shown to have anti-inflammatory effects. It has been studied for its efficacy in reducing inflammation in RAW 264.7 macrophages and a λ-carrageenan-induced mouse model .
  • Methods of Application: CBC was extracted and purified from Cannabis sativa cv. pink pepper (hemp cultivar). The efficacy of CBC in reducing inflammation was then evaluated .
  • Results: CBC had no cytotoxicity up to a concentration of 20 μM and inhibited nitric oxide production by approximately 50% at a concentration of 20 μM. Moreover, CBC suppressed LPS-stimulated inflammation in RAW 264.7 cells by downregulating the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinase pathways (MAPK) .

2. Pharmacokinetics

  • Summary of Application: The pharmacokinetics of CBC have been studied in humans using a medical cannabis product also containing cannabidiol (CBD) and Δ9-tetrahydrocannabinol (THC) .
  • Methods of Application: Participants were administered varying doses of CBD, THC, and CBC every 12 hours for 7 days. Plasma CBC concentrations were analyzed .
  • Results: After a single dose and after the final dose, the Cmax of CBC increased by 1.3–1.8-fold for each twofold increase in dose. The tmax range was 1.6–4.3 hours .

3. Skin Health

  • Summary of Application: CBC has been studied for its potential to alleviate symptoms associated with various skin issues, including psoriasis, eczema, acne, and pruritus .
  • Methods of Application: CBC, applied topically, interacts with the skin’s own endocannabinoid system .
  • Results: Research indicates that CBC can help alleviate symptoms associated with various skin issues .

4. Neurogenesis

  • Summary of Application: CBC appears to boost neurogenesis, the process in which brain cells are formed .
  • Methods of Application: A study on mice showed that neural stem progenitor cells (NSPCs) became more viable in the presence of CBC .
  • Results: The cells were found to become more viable in the presence of CBC .

5. Acute Respiratory Distress Syndrome (ARDS) Treatment

  • Summary of Application: CBC has been investigated for its potential protective effects in an experimental model of ARDS .
  • Methods of Application: An inhalant CBC treatment was used in a murine model of ARDS-like symptoms. ARDS was induced by intranasal administration of Poly (I:C), a synthetic mismatched double-stranded RNA, into the C57BL/6 mice .
  • Results: CBC was able to reverse the hypoxia (increasing blood O2 saturation by 8%), reduce the pro-inflammatory cytokines by 50% in lung and blood, and protect the lung tissues from further destruction .

6. Antifungal and Antibacterial Applications

  • Summary of Application: CBC has been proven to have antifungal and antibacterial properties .

7. Neuronal Differentiation

  • Summary of Application: CBC has been studied for its potential to induce neuronal differentiation in NSC-34 cells .
  • Methods of Application: CBC was administered to undifferentiated NSC-34 cells for 24 hours. Transcriptomic analysis was conducted to assess the impact of CBC on the expression of several neuronal markers .
  • Results: CBC treatment resulted in the upregulation of several neuronal markers, such as Neurod1 and Tubb3, as well as indicators of neuronal differentiation process progression, such as Pax6 .

8. Preferential Absorption

  • Summary of Application: CBC may have preferential absorption over CBD and THC when administered together .
  • Methods of Application: Participants were administered varying doses of CBD, THC, and CBC every 12 hours for 7 days. Plasma CBC concentrations were analyzed .
  • Results: The dose of CBD was 18 times higher than the dose of CBC, yet the AUC 0–t of CBD was only 6.6–9.8-fold higher than the AUC 0–t of CBC; the dose of THC was similar to the dose of CBC, yet THC was quantifiable in fewer plasma samples than was CBC .

Safety And Hazards

CBC is considered a highly flammable liquid and vapor . It is harmful if swallowed and can cause serious eye irritation . It is recommended to keep CBC away from heat, sparks, open flames, and hot surfaces .

Orientations Futures

CBC shows potential in a variety of therapeutic scenarios . More research is needed to prove its merit, but we may see CBC emerge as a viable treatment for numerous ailments in the future . There is also a growing interest in developing Cannabis cultivars with enhanced traits . The advent of the CRISPR/Cas system will revolutionize the basic and applied research in Cannabis .

Propriétés

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-10-17-14-19(22)18-11-13-21(4,23-20(18)15-17)12-8-9-16(2)3/h9,11,13-15,22H,5-8,10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOLYTDXHDXWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942873
Record name Cannabichromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cannabichromene

CAS RN

20675-51-8, 18793-28-7
Record name (±)-Cannabichromene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20675-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabichromene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020675518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabichromene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14735
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CANNABICHROMENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291831
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cannabichromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20675-51-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANNABICHROMENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4497H250W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The reaction of 5 g. olivetol (27.8 mmole), 1.652 g. n-propylamine (2.3 ml., 27.8 mmole) and 4.6 ml. citral (27.8 mmole) in 55 ml. toluene was carried out in the same manner as described under Example 1. The refluxing time was 7 hours. Gas chromatographic analysis of the reaction mixture showed 61.62% CBC, 4.01% Cannabicitran and trace amount of iso-CBC.
Quantity
27.8 mmol
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
27.8 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a three-necked, 2 liter round bottomed flask fitted with a condenser, a dropping funnel and a mechanical stirrer, was added 90 g. (0.5 mole) of powdered olivetol and 36.5 g. (53.2 ml., 0.5 mole) t-butylamine and the mixture dissolved in 1 liter toluene. The reaction mixture was then stirred for awhile when a brownish white gelatinous material appeared. The mixture was then heated to 50° C. and stirred constantly. To the resulting clear brown solution was added 76 g. (85.6 ml., 0.5 mole) citral dropwise. After complete addition of citral, the reaction mixture was refluxed for 9 hours, cooled to room temperature and the solvent evaporated to give 166.8 g. of crude reaction mixture.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
53.2 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
85.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a three-necked round bottomed flask (100 ml capacity), fitted with a dropping funnel and a condenser was added 5 g. olivetol (27.8 mmole) and 2.03 g. (2.96 ml., 27.8 mmole) t-butyl amine in 55 ml toluene and the mixture was heated to 50°-60° C., 4.23 g. (4.76 ml., 27.8 mmole) of citral was then added dropwise. The mixture was refluxed for 9 hours, after which time it was cooled to room temperature and the solvent evaporated to give 9.3 g. of crude reaction mixture. Gas chromatographic analysis of the reaction mixture showed 59.46% CBC (molar conversion), 5.04% cannabicitran and trace amount of iso-CBC.
Quantity
27.8 mmol
Type
reactant
Reaction Step One
Quantity
2.96 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
4.76 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cannabichromene
Reactant of Route 2
Reactant of Route 2
Cannabichromene
Reactant of Route 3
Cannabichromene
Reactant of Route 4
Cannabichromene
Reactant of Route 5
Cannabichromene
Reactant of Route 6
Cannabichromene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.